molecular formula C9H14N2O2 B4432235 N-(sec-butyl)-5-methylisoxazole-3-carboxamide

N-(sec-butyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B4432235
M. Wt: 182.22 g/mol
InChI Key: LMHBUWLXLODMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-5-methylisoxazole-3-carboxamide (CAS 27144-32-7) is a chemical compound offered for research and development purposes. This compound belongs to a class of 5-methylisoxazole-3-carboxamide derivatives, which are structures of significant interest in medicinal chemistry . Isoxazole derivatives are extensively investigated as core scaffolds in the development of novel therapeutic agents. Scientific literature indicates that structurally similar compounds have been evaluated as potential cyclooxygenase (COX) inhibitors, exhibiting moderate to potent activity against COX-1 and COX-2 enzymes in vitro . These studies suggest that the 5-methylisoxazole carboxamide moiety can contribute to meaningful interactions with enzymatic targets. Furthermore, some analogs in this chemical family have demonstrated antimicrobial and antifungal properties in research settings, highlighting the potential of this chemotype for exploring new anti-infective agents . This product is provided as a research chemical for use in non-medical applications, such as industrial applications or scientific research. It is strictly for professional laboratory use. This compound is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-butan-2-yl-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-6(2)10-9(12)8-5-7(3)13-11-8/h5-6H,4H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHBUWLXLODMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=NOC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Precursors and Starting Materials for Isoxazole-Carboxamide Synthesis

The successful synthesis of the target compound is critically dependent on the efficient preparation of its key building blocks.

5-Methylisoxazole-3-carboxylic acid is a primary precursor for the synthesis of N-(sec-butyl)-5-methylisoxazole-3-carboxamide. sigmaaldrich.comsynblock.comcymitquimica.com Its synthesis is a well-established process in organic chemistry.

A common route to 5-methylisoxazole-3-carboxylic acid involves the cycloaddition reaction between a nitrile oxide and an alkyne. Specifically, the reaction can be initiated from ethyl acetoacetate, which serves as a readily available starting material. The process generally involves the formation of a β-keto ester enolate, which then reacts with a source of the nitrile oxide.

Alternatively, commercially available starting materials can be utilized to streamline the process. For instance, 5-methylisoxazole-3-carbonyl chloride is a commercially available derivative that can be directly used in the subsequent amidation step. chemicalbook.comsielc.comsigmaaldrich.comcymitquimica.combldpharm.com

Key Intermediates in the Synthesis of 5-Methylisoxazole-3-carboxylic Acid:

IntermediateStructureRole
Ethyl AcetoacetateCH₃COCH₂COOC₂H₅Starting material for the isoxazole (B147169) ring formation.
HydroxylamineNH₂OHReactant in the formation of the isoxazole ring.
5-Methylisoxazole-3-carboxylic acid ethyl esterDirect precursor to the carboxylic acid via hydrolysis.

Sec-butylamine (B1681703) is the amine component required for the final amidation step. It is a commercially available reagent. However, it can also be synthesized in the laboratory through various methods. One common laboratory-scale synthesis involves the reductive amination of 2-butanone (B6335102). This reaction is typically carried out using a reducing agent such as sodium borohydride (B1222165) in the presence of ammonia (B1221849) or an ammonium (B1175870) salt.

Another industrial method for the preparation of sec-butylamine involves the catalytic hydrogenation of 2-butanone in the presence of ammonia and a suitable catalyst, such as Raney nickel.

Direct Amide Bond Formation Strategies

The crucial step in the synthesis of this compound is the formation of the amide bond between the carboxylic acid and the amine. Several reliable methods are available for this transformation.

Carbodiimide-mediated coupling reactions are a cornerstone of modern amide synthesis due to their mild reaction conditions and high efficiency. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to activate the carboxylic acid. The activated species then readily reacts with the amine to form the desired amide.

To enhance the reaction rate and minimize side reactions, activating agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often employed. nih.govpeptide.comuniwa.grresearchgate.netcphi-online.com These reagents, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), convert the carboxylic acid into a highly reactive activated ester, which then smoothly reacts with sec-butylamine.

Common Coupling Agents and Their Characteristics:

Coupling AgentFull NameKey Features
DCC N,N'-DicyclohexylcarbodiimideForms a urea (B33335) byproduct that can be difficult to remove.
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble urea byproduct, facilitating easier purification.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHigh coupling efficiency, but can lead to racemization in chiral substrates.
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateFaster reaction rates and lower racemization compared to HBTU. peptide.comuniwa.gr

An alternative and highly effective method for amide bond formation involves the conversion of the carboxylic acid to its corresponding acid chloride. 5-Methylisoxazole-3-carboxylic acid can be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to yield 5-methylisoxazole-3-carbonyl chloride. google.com

This acid chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with sec-butylamine. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. This method is often high-yielding and proceeds under mild conditions.

Cycloaddition Approaches for Isoxazole Ring Construction

While the synthesis of this compound typically starts from a pre-formed isoxazole ring, it is important to understand the fundamental methods for constructing the isoxazole heterocycle itself. The most prominent method is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition.

In this approach, a nitrile oxide (a 1,3-dipole) reacts with an alkyne (a dipolarophile) to form the five-membered isoxazole ring. For the synthesis of 5-methylisoxazole (B1293550) derivatives, propyne (B1212725) or a propyne equivalent would be the required alkyne. The nitrile oxide can be generated in situ from an aldoxime or a hydroximoyl chloride. The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

The 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is the most widely utilized and versatile method for constructing the isoxazole ring system. researchgate.netnih.govnih.gov This reaction is a powerful tool in heterocyclic chemistry due to its high efficiency and functional group tolerance. researchgate.netnih.gov The reaction proceeds via a concerted pericyclic mechanism or a stepwise pathway involving a diradical intermediate to form the stable aromatic isoxazole ring. rsc.org For the synthesis of the 5-methylisoxazole core, a suitably substituted nitrile oxide reacts with propyne or a related three-carbon alkyne.

Nitrile oxides are highly reactive intermediates and are typically generated in situ to prevent their rapid dimerization into furoxans. researchgate.netchemtube3d.com Several methods have been developed for their in-situ generation from stable precursors, most commonly aldoximes. researchgate.net

The classical approach involves the dehydrohalogenation of hydroximoyl chlorides, which are prepared by the chlorination of aldoximes, using a base. acs.org However, modern methods often favor the direct oxidation of aldoximes, which avoids the need to handle halogenating agents. A variety of oxidizing systems have been reported, offering milder conditions and broader substrate compatibility. researchgate.nettandfonline.com

PrecursorReagent/OxidantConditionsReference
AldoximeN-Bromosuccinimide (NBS)/BaseMild conditions researchgate.net
AldoximeChloramine-TOxidative dehydrogenation researchgate.net
Aldoximet-Butyl hypoiodite (B1233010) (t-BuOI)Mild, electrophilic iodine acs.org
AldoximeSodium chloride (NaCl)/OxoneGreen, aqueous medium acs.orgnih.gov
AldoximeMercuric acetateOxidative method researchgate.net
Hydroximoyl ChlorideTriethylamine (Et3N)Classical base-induced elimination acs.org

These methods provide access to a wide range of nitrile oxides, which can then be trapped by an appropriate alkyne to yield the desired isoxazole. researchgate.net

In the context of 1,3-dipolar cycloadditions for isoxazole synthesis, regioselectivity is a critical consideration that determines the substitution pattern of the resulting ring. The reaction of a nitrile oxide with an unsymmetrical alkyne can potentially yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. mdpi.com

The outcome is largely governed by Frontier Molecular Orbital (FMO) theory, where the energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole (and vice-versa) dictate the preferred orientation. mdpi.com Generally, for terminal alkynes, the reaction with nitrile oxides predominantly yields the 3,5-disubstituted isoxazole due to favorable steric and electronic interactions. mdpi.com This regiochemical preference is crucial for the synthesis of the target molecule's core, ensuring the correct placement of the methyl group at the C5 position and the carboxamide precursor at the C3 position. While stereoselectivity is more relevant for cycloadditions with alkenes leading to isoxazolines, the planar, aromatic nature of the isoxazole product formed from an alkyne renders this aspect moot. rsc.org

Variations in Dipolarophile Components

The versatility of the 1,3-dipolar cycloaddition is enhanced by the wide array of alkynes (dipolarophiles) that can be employed. researchgate.net This allows for the introduction of diverse functionalities onto the isoxazole ring. While the synthesis of the 5-methylisoxazole core requires a simple alkyne like propyne, the methodology can be extended to more complex alkynes bearing various functional groups. tandfonline.commdpi.com The nature of the alkyne's substituents can influence the reaction rate and, in some cases, the regioselectivity. Electron-withdrawing groups on the alkyne can accelerate the reaction. The choice of dipolarophile is a key strategic element for creating libraries of isoxazole derivatives for various applications. researchgate.net

Advanced Synthetic Techniques

Recent advancements in organic synthesis have led to the development of more sophisticated and efficient methods for constructing the isoxazole scaffold. These techniques often offer improved yields, better selectivity, and more environmentally friendly reaction conditions compared to traditional methods.

Metal-Catalyzed Reactions in Isoxazole Synthesis

Transition metal catalysis has become a cornerstone of modern isoxazole synthesis, offering pathways that are often more efficient and regioselective than uncatalyzed reactions. researchgate.netresearcher.life Various metals have been employed to facilitate the [3+2] cycloaddition and related cyclization reactions. researchgate.net

Copper (Cu) Catalysis : Copper(I) and Copper(II) salts are widely used to catalyze the cycloaddition of nitrile oxides and alkynes. rsc.orgresearchgate.net These catalysts can promote the reaction under milder conditions and sometimes influence the regiochemical outcome. thieme-connect.com

Ruthenium (Ru) Catalysis : Ruthenium catalysts have been developed for the synthesis of 3,4-disubstituted isoxazoles, a regioisomer that can be challenging to obtain through conventional thermal cycloadditions. rsc.orgnih.gov

Palladium (Pd) Catalysis : Palladium catalysts are often used in multi-component, one-pot reactions. For instance, a Sonogashira coupling of an acid chloride with a terminal alkyne can be followed by an in situ 1,3-dipolar cycloaddition to build the isoxazole ring in a single sequence. nih.gov

Gold (Au) Catalysis : Gold catalysts have also been explored for their ability to mediate the functionalization of isoxazoles. researchgate.net

CatalystReaction TypeAdvantageReference(s)
Copper (Cu) salts (e.g., Cu(I), Cu(II))[3+2] CycloadditionMilder conditions, improved yields rsc.orgresearchgate.netthieme-connect.com
Ruthenium (Ru) complexes[3+2] CycloadditionAccess to 3,4-disubstituted regioisomers rsc.orgnih.gov
Palladium (Pd) complexesMulti-component reactionsOne-pot synthesis, high efficiency nih.gov

Metal-Free Synthetic Routes and Green Chemistry Considerations

In response to the economic and environmental costs associated with some metal catalysts (e.g., toxicity, high cost, difficult removal), there has been a significant push towards developing metal-free synthetic routes for isoxazoles. rsc.orgrsc.org These approaches align with the principles of green chemistry by reducing waste and avoiding hazardous materials. rsc.orgresearchgate.net

Metal-free strategies often rely on the use of organocatalysts or alternative energy sources to promote the reaction. rsc.org For example, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), an organic base, can promote the regioselective synthesis of isoxazoles from aldoximes. researchgate.net Furthermore, green chemistry considerations have led to the exploration of unconventional reaction conditions. The use of microwave (MW) irradiation or ultrasound can dramatically reduce reaction times and improve yields. nih.gov Conducting reactions in environmentally benign solvents like water or ionic liquids, or under solvent-free mechanochemical conditions (ball-milling), further enhances the green credentials of these synthetic protocols. nih.govtandfonline.comnih.gov These methods represent a move towards more sustainable and efficient chemical manufacturing. rsc.org

Microwave-Assisted Synthesis in Isoxazole-Carboxamide Formation

The formation of the amide bond in isoxazole-carboxamides, including this compound, can be significantly accelerated using microwave-assisted organic synthesis (MAOS). tsijournals.com This technique offers a potent alternative to conventional heating methods for the direct amidation of a carboxylic acid with an amine. nih.gov The general process involves the reaction of 5-methylisoxazole-3-carboxylic acid with sec-butylamine under microwave irradiation. This method often reduces reaction times from several hours to mere minutes and can lead to higher product yields and purity. tsijournals.comnih.gov

Microwave-assisted synthesis enhances the reaction rate through efficient and uniform heating of the reactants. acs.org The reaction can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. nih.gov In some protocols, a catalyst, such as ceric ammonium nitrate, may be employed to further improve efficiency, although high temperatures generated by microwave energy can often drive the reaction to completion without a catalyst. nih.gov The significant advantages of MAOS over conventional refluxing methods are summarized in the table below.

ParameterConventional Heating (Reflux)Microwave-Assisted Synthesis (MAOS)Reference
Reaction Time3 - 24 hours30 seconds - 30 minutes tsijournals.comnih.govnih.gov
YieldModerate to Good (e.g., 70-81%)Good to Excellent (e.g., 90-95%) tsijournals.com
Energy ConsumptionHighLow acs.org
Solvent RequirementOften requires high-boiling solventsCan often be performed solvent-free nih.gov
Product PurityMay require extensive purificationOften results in cleaner reactions with fewer by-products nih.gov

Derivatization and Analog Synthesis from the this compound Core

The this compound structure serves as a versatile template for the synthesis of a wide array of derivatives. Modifications can be systematically introduced at three key positions: the sec-butyl group, the isoxazole ring, and the carboxamide linker. These alterations allow for the fine-tuning of the molecule's physicochemical properties.

Modifications of the sec-butyl Group

The sec-butyl moiety, attached to the amide nitrogen, can be readily exchanged by employing different primary or secondary amines in the carboxamide synthesis. This allows for extensive exploration of the structure-activity relationships (SAR) associated with this part of the molecule. nih.govresearchgate.net The synthesis of such analogs is typically achieved by coupling 5-methylisoxazole-3-carbonyl chloride with a diverse range of amines. researchgate.net

Possible modifications include:

Alkyl Chain Isomerism and Homologation : Replacing the sec-butyl group with its isomers (n-butyl, isobutyl, tert-butyl) or with shorter (e.g., propyl, ethyl) or longer alkyl chains. Cyclic amines, such as cyclohexylamine, can also be used to introduce carbocyclic moieties.

Introduction of Aromatic and Heterocyclic Groups : The use of substituted anilines or heteroaromatic amines as nucleophiles allows for the incorporation of various aryl and heteroaryl rings. These substitutions can significantly influence the molecule's electronic and steric properties. researchgate.netrsc.org

Functionalized Substituents : Amines bearing additional functional groups (e.g., alcohols, ethers, halogens) can be utilized to introduce specific functionalities, which can serve as handles for further chemical modification or to modulate properties like solubility.

The following table illustrates the synthesis of various N-substituted analogs from 5-methylisoxazole-3-carbonyl chloride.

Amine ReactantResulting N-SubstituentPotential Property Change
n-butylaminen-butylAlteration of steric profile
tert-butylaminetert-butylIncreased steric bulk
CyclohexylamineCyclohexylIncreased lipophilicity and rigidity
AnilinePhenylIntroduction of aromatic system
4-Fluoroaniline4-FluorophenylModulation of electronic properties
Ethanolamine2-HydroxyethylIncreased hydrophilicity

Substitutions on the Isoxazole Ring System

The isoxazole ring itself provides opportunities for structural modification, primarily at the C4 and C5 positions. nih.gov The nature of the substituents on the heterocyclic core is known to be a critical determinant of biological activity. rsc.orgnih.gov

C4-Position Modifications : The C4 position of the 5-methylisoxazole ring is nucleophilic and can undergo direct functionalization, such as electrophilic halogenation or nitration. nih.gov These newly introduced groups can then be used as synthetic handles for further derivatization, for instance, through cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

C5-Position Modifications : While the parent compound features a methyl group at the C5 position, this can be varied by altering the starting materials used in the initial ring-forming reaction. nih.govorganic-chemistry.org For example, using different 1,3-dicarbonyl compounds or terminal alkynes in cycloaddition reactions with a nitrile oxide source allows for the introduction of a wide range of substituents. organic-chemistry.orgresearchgate.net These can include other alkyl groups, aryl moieties, or electron-withdrawing groups like trifluoromethyl (CF₃), which can significantly alter the molecule's properties. rsc.org

The table below outlines potential modifications to the isoxazole ring.

PositionOriginal GroupPotential New SubstituentSynthetic Approach
C4-H-Cl, -BrDirect electrophilic halogenation
C4-H-NO₂Direct electrophilic nitration
C5-CH₃-CH₂CH₃ (Ethyl)De novo synthesis from appropriate precursor
C5-CH₃-C₆H₅ (Phenyl)De novo synthesis from appropriate precursor
C5-CH₃-CF₃ (Trifluoromethyl)De novo synthesis from appropriate precursor

Alterations to the Carboxamide Linkage

The carboxamide linkage is a key structural feature, but it can be replaced with other functional groups, known as bioisosteres, to modulate properties such as metabolic stability, hydrogen bonding capacity, and polarity. drughunter.comnih.gov A versatile method for the conversion of an N-alkyl isoxazole-3-carboxamide (B1603040) involves an N-tosylation step to activate the amide, followed by nucleophilic substitution. researchgate.net This strategy allows for the transformation of the amide into a variety of other functionalities.

Key transformations include:

Hydrolysis to Carboxylic Acid : Treatment of the N-tosylated amide with water yields the corresponding 5-methylisoxazole-3-carboxylic acid. researchgate.net

Conversion to Esters : Reaction with various alcohols (e.g., isopropanol) provides the corresponding esters. researchgate.net

Synthesis of Ketones : The use of organometallic reagents, such as Grignard reagents, allows for the formation of ketones. researchgate.net

Beyond this specific methodology, other common bioisosteric replacements for the amide bond include five-membered heterocyclic rings like oxadiazoles (B1248032) or triazoles, which can mimic the spatial arrangement and hydrogen-bonding characteristics of the original amide linkage. drughunter.com

The following table summarizes the conversion of the carboxamide group to other functionalities.

Target Functional GroupRequired Reagent (Post-Activation)Resulting Moiety at C3 Position
Carboxylic AcidH₂O-COOH
Isopropyl Ester(CH₃)₂CHOH-COOCH(CH₃)₂
Methyl KetoneCH₃MgBr-COCH₃
1,2,4-OxadiazoleMulti-step synthesis (e.g., from amidoxime)(Varies, e.g., 5-substituted 1,2,4-oxadiazol-3-yl)

Pre-clinical Research Data Not Available for this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available pre-clinical research data for the specific chemical compound This compound corresponding to the requested molecular mechanisms and biological targets.

The investigation sought to find specific enzymatic inhibition profiles for this compound against:

Cyclooxygenase (COX) Enzymes (COX-1 and COX-2)

FMS-like Tyrosine Kinase 3 (FLT3)

Histone Deacetylase (HDAC)

Monoamine Oxidase (MAO-A and MAO-B)

Smad Ubiquitination Regulatory Factor 1 (Smurf-1)

Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH)

While research exists for the broader class of isoxazole-carboxamide derivatives and their potential interactions with some of these targets, no studies were identified that specifically evaluate the N-(sec-butyl) substituted variant as requested. The strict requirement to focus solely on "this compound" and to maintain scientific accuracy precludes the extrapolation of findings from structurally related but different molecules.

Therefore, the generation of a detailed article with research findings and data tables as per the provided outline is not possible at this time due to the absence of specific scientific studies on this compound.

Molecular Mechanisms and Biological Targets Pre Clinical Research

Modulation of Protein-Protein Interactions

The isoxazole (B147169) carboxamide scaffold has been identified as a privileged structure for disrupting key protein-protein interactions that drive pathological processes. Research has highlighted its inhibitory effects on specific transcriptional synergies and enzymatic activities.

The synergistic interaction between the transcription factors GATA4 and NKX2-5 is a critical driver of cardiac gene expression and plays a role in pathological cardiac hypertrophy, a condition that can lead to heart failure. researchgate.netnih.gov Small molecules capable of inhibiting this interaction are therefore of significant therapeutic interest. researchgate.net

While research has not focused specifically on N-(sec-butyl)-5-methylisoxazole-3-carboxamide, structurally related phenylisoxazole carboxamides have been extensively studied as inhibitors of this pathway. researchgate.netmdpi.com A lead compound, identified as 3i-1000 (N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide), was found to potently inhibit GATA4–NKX2-5 transcriptional synergy in a dose-dependent manner. researchgate.netresearchgate.net This inhibition has been shown to produce cardioprotective effects, including the reduction of cardiomyocyte hypertrophic response and improvement of cardiac function in animal models of myocardial infarction and hypertension. researchgate.netsigmaaldrich.com Structure-activity relationship (SAR) analyses of over 220 derivatives revealed that the aromatic isoxazole substituent is a key regulator of the inhibitory activity against the GATA4–NKX2-5 synergy. mdpi.com

Table 1: Pre-clinical Findings for GATA4–NKX2-5 Inhibition by a Related Isoxazole Carboxamide

Compound Target Interaction Model System Key Finding
3i-1000 GATA4–NKX2-5 Neonatal Rat Cardiomyocytes Inhibited stretch- and phenylephrine-induced hypertrophic response. researchgate.netsigmaaldrich.com
3i-1000 GATA4–NKX2-5 Mouse Model of Myocardial Infarction Improved left ventricular ejection fraction and attenuated myocardial structural changes. sigmaaldrich.com

SET and MYND domain-containing protein 3 (SMYD3) is a histone methyltransferase that is overexpressed in various cancers and plays a role in activating gene transcription associated with cell proliferation. cymitquimica.comnih.gov The isoxazole carboxamide scaffold has also been implicated in the inhibition of this oncogenic protein.

A small molecule identified as BCI-121, which is structurally related to the this compound class, has been characterized as a SMYD3 inhibitor. cymitquimica.com In pre-clinical studies, BCI-121 was shown to impair the growth of colorectal and ovarian cancer cells. cymitquimica.com Mechanistically, the inhibition of SMYD3 by BCI-121 leads to a decrease in targeted histone methylation marks (such as H3K4me2 and H4K5me) and affects cell cycle progression, causing an increase in the S-phase fraction in cancer cells. cymitquimica.com Furthermore, in a mouse model of tauopathy, a condition related to Alzheimer's disease, the SMYD3 inhibitor BCI-121 was found to rescue cognitive behavioral deficits and restore synaptic functions. nih.gov

Table 2: Pre-clinical Findings for SMYD3 Inhibition by a Related Isoxazole Carboxamide

Compound Target Model System Key Finding
BCI-121 SMYD3 HT29 & HCT116 Colorectal Cancer Cells Impaired cell proliferation and reduced expression of SMYD3 target genes. cymitquimica.com
BCI-121 SMYD3 OVCAR-3 Ovarian Cancer Cells Caused a strong reduction in the cell proliferation rate. cymitquimica.com

Antimicrobial and Antiparasitic Research Applications

The 5-methylisoxazole-3-carboxamide (B1215236) core structure has been explored for its potential as an antimicrobial and antiparasitic agent, demonstrating activity against a range of pathogens in laboratory settings.

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, necessitating the discovery of new therapeutic agents. nih.gov Several studies have highlighted the potential of isoxazole-containing compounds as anti-TB agents.

A study focused specifically on 5-methylisoxazole-3-carboxamide derivatives demonstrated significant in vitro activity against the Mtb H37Rv strain. Using the Microplate Alamar Blue Assay (MABA) method, researchers identified several derivatives with potent antitubercular efficacy. The most active compounds exhibited a Minimum Inhibitory Concentration (MIC) of 3.125 µM, while others showed activity at 6.25 µM. These findings underscore the potential of this chemical class for development into novel anti-TB drugs.

Table 3: Antitubercular Activity of 5-Methylisoxazole-3-Carboxamide Derivatives

Organism Assay Method Result (MIC)
Mycobacterium tuberculosis H37Rv MABA 3.125 µM (Compounds 10, 14)

In addition to their specific activity against Mtb, 5-methylisoxazole-3-carboxamide derivatives have been evaluated for broader antibacterial activity. The same study that identified antitubercular agents also tested the compounds against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria using a serial dilution method. Several compounds showed significant antibacterial activity, with MIC values of 6.25 µM against the tested strains.

While the isoxazole scaffold appears in some compounds with antifungal properties, specific research evaluating the antifungal activity of this compound or its direct derivatives was not identified in the reviewed literature.

Table 4: Antibacterial Activity of 5-Methylisoxazole-3-Carboxamide Derivatives

Organism Strain Result (MIC)
Bacillus subtilis Not Specified 6.25 µM (Compounds 9, 13, 19, 20)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a neglected tropical disease for which new treatments are urgently needed. The isoxazole heterocycle has been investigated as a core structure for the development of trypanocidal agents.

Pre-clinical studies have demonstrated that various isoxazole derivatives possess significant activity against T. cruzi. For instance, a series of novel isoxazolyl-sulfonamides showed potent and selective inhibition of the parasite, with activity values close to the reference drug benznidazole. The most promising compounds in this series displayed 50% growth inhibition (GI50) values of 11.6 µM and 14.3 µM against T. cruzi. sigmaaldrich.com Other research on 3,5-disubstituted and 3,5-diarylisoxazoles has also confirmed their trypanocidal effects against both the trypomastigote and amastigote forms of the parasite. These findings suggest that the isoxazole carboxamide scaffold is a promising starting point for the design of new anti-Chagas disease therapies.

Table 5: Anti-Trypanosomal Activity of Related Isoxazole Derivatives

Compound Class Organism Result (GI50)
Isoxazolyl-sulfonamide (Compound 16) Trypanosoma cruzi 11.6 µM
Isoxazolyl-sulfonamide (Compound 8) Trypanosoma cruzi 14.3 µM

Table of Compounds Mentioned

Compound Name
This compound
N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (3i-1000)
BCI-121
Benznidazole

Immunomodulatory Research Aspects

Pre-clinical research into the immunomodulatory potential of isoxazole derivatives has revealed a range of activities, including immunosuppressive and anti-inflammatory effects. While specific studies on this compound are not available in the current scientific literature, research on structurally related isoxazole carboxamides provides insight into the potential molecular mechanisms and biological targets of this class of compounds. These studies often utilize in vitro models with immune cells and in vivo animal models to elucidate their effects on the immune system. nih.gov

The immunomodulatory properties of isoxazole derivatives are diverse, with some compounds exhibiting immunosuppressive activities, while others can be immunostimulatory. nih.govmdpi.com The nature of the substituent groups on the isoxazole ring plays a crucial role in determining the specific immunological activity. nih.gov

Detailed Research Findings

Research into various isoxazole carboxamide derivatives has demonstrated their ability to modulate key cellular and signaling pathways involved in the immune response. These compounds have been shown to affect the proliferation of lymphocytes and the production of various cytokines.

One area of investigation has been the impact of these compounds on T-cell dependent B-cell responses and the proliferation of lymphocytes. For instance, the compound HWA-486 (5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide) was found to suppress the proliferation of lymphocytes from rats with adjuvant arthritis, a model for autoimmune disease. nih.gov

Furthermore, studies on other isoxazole derivatives, such as 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides, have shown inhibitory effects on the humoral immune response in vitro. nih.gov A selected compound from this series, MO5 (5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide), was observed to inhibit the phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). nih.gov

The modulation of cytokine production is another significant aspect of the immunomodulatory effects of isoxazole derivatives. The production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL) is a key target for immunosuppressive agents.

For example, a new series of isoxazole derivatives, including the MZO-2 compound, demonstrated a dose-dependent suppression of PHA-induced proliferation of human PBMCs. science24.com Another compound, MM3 (5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide), was shown to inhibit the lipopolysaccharide (LPS)-induced production of TNF-α in human whole blood cell cultures. nih.gov The mechanism of action for MM3 was suggested to involve the initiation of an apoptotic pathway through the activation of caspase 8 and NF-κB. nih.gov

The following interactive data tables summarize the preclinical immunomodulatory research findings for several isoxazole carboxamide derivatives.

Table 1: Effect of Isoxazole Derivatives on Lymphocyte Proliferation

CompoundModelMitogenEffectReference
HWA-486Adjuvant arthritis ratsMitogenSuppression nih.gov
MO5Human PBMCsPHAInhibition nih.gov
MZO-2Human PBMCsPHADose-dependent suppression science24.com
01K and 06KMouse lymphocytesConcanavalin A / LPSInhibition nih.gov

Table 2: Effect of Isoxazole Derivatives on Cytokine Production

CompoundCell TypeInducerCytokineEffectReference
MO5Human whole bloodLPSTNF-αInhibition nih.gov
MM3Human whole bloodLPSTNF-αInhibition nih.gov
01K and 06KMouse peritoneal cellsLPSIL-1βRegulatory effects nih.gov
01K and 06KMouse peritoneal cellsLPSTNF-αLess profound regulatory effects nih.gov

These findings underscore the potential of the isoxazole carboxamide scaffold in the development of novel immunomodulatory agents. The observed effects on lymphocyte proliferation and cytokine production suggest that these compounds may interfere with key signaling pathways that govern immune cell activation and inflammation. However, it is important to reiterate that these data are from studies on related isoxazole derivatives, and further preclinical research is necessary to determine if this compound possesses similar immunomodulatory properties.

Structure Activity Relationship Sar and Ligand Design Studies

Systematic Structural Modifications of N-(sec-butyl)-5-methylisoxazole-3-carboxamide Analogs

The core structure of this compound offers several points for chemical modification. Researchers have systematically altered different parts of the molecule—namely the amide nitrogen substituent, the 5-methyl group on the isoxazole (B147169) ring, and more distant parts of the molecule—to probe the structural requirements for biological activity.

The nature of the substituent on the amide nitrogen plays a pivotal role in determining the biological efficacy of 5-methylisoxazole-3-carboxamide (B1215236) derivatives. While direct systematic studies on a series of N-alkyl groups (e.g., methyl, ethyl, sec-butyl, tert-butyl) are not extensively detailed in the available literature, research on related analogs underscores the importance of this position. For instance, studies on N-aryl derivatives have demonstrated that modifications at the amide nitrogen significantly modulate antitubercular activity.

In a study evaluating derivatives of 5-methylisoxazole-3-carboxamide against Mycobacterium tuberculosis H37Rv, a series of compounds with different aromatic amine moieties were synthesized. researchgate.net The results indicated that the electronic and steric properties of the substituent attached to the amide nitrogen are critical for activity. For example, compounds bearing a benzophenone (B1666685) moiety showed significant antitubercular activity, with a Minimum Inhibitory Concentration (MIC) as low as 3.125 µM. researchgate.net This highlights that bulky and specific aromatic groups can be highly favorable, suggesting that the sec-butyl group in the parent compound likely occupies a specific hydrophobic pocket in its biological target, and its size, shape, and flexibility are key determinants of its activity.

Table 1: Antitubercular Activity of 5-Methylisoxazole-3-carboxamide Derivatives with N-Aryl Substituents

This table is based on data for N-aryl analogs to illustrate the importance of the amide substituent.

Compound IDN-SubstituentMIC (µM) against M.tb H37Rv
1 4-amino-benzophenone3.125
2 4-amino-diphenyl ether6.25
3 4-amino-N,N-dimethylaniline>100
4 4-aminobenzoic acid50

The data clearly show that large, aromatic substituents can confer potent activity, whereas smaller or more polar groups may reduce or abolish it. This principle suggests that optimizing the alkyl substituent on the amide nitrogen is a valid strategy for enhancing the biological profile of this compound.

The 5-position of the isoxazole ring is another critical site for modification. The methyl group in this compound is a small, lipophilic moiety that can engage in van der Waals interactions within a protein's binding pocket. Altering this group can impact potency, selectivity, and metabolic stability.

Structure-activity relationship studies on other isoxazole-based compounds have shown that the C-5 substituent is crucial for target engagement. For example, in a series of trisubstituted isoxazoles designed as allosteric ligands for the RORγt nuclear receptor, the presence of a hydrogen bond-donating N-heterocycle at the C-5 position significantly enhanced potency by forming an additional polar interaction with the protein backbone. dundee.ac.uk Replacing a simple alkyl group with a more functionalized moiety can therefore introduce new, beneficial interactions.

Potential modifications to the 5-methyl group could include:

Homologation: Replacing the methyl with an ethyl or larger alkyl group to probe the size of the binding pocket.

Introduction of polar groups: Substituting the methyl with groups like -CH₂OH or -CH₂NH₂ to form new hydrogen bonds.

Bioisosteric replacement: Using groups like -CF₃ to alter electronic properties and potentially improve metabolic stability.

A study involving the hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate noted that the process could proceed via a 5-methylisoxazole (B1293550) intermediate, highlighting the chemical accessibility of this position for creating diverse analogs. mdpi.com

Substituents placed on parts of the molecule distant from the core isoxazole-carboxamide scaffold can also exert a profound influence on biological activity. This is often observed in analogs where the amide nitrogen is attached to a larger group, such as a phenyl ring, which can be further substituted.

In a study of isoxazole-carboxamide derivatives as cyclooxygenase (COX) inhibitors, the introduction of substituents on an N-phenyl ring was shown to be a key determinant of potency and selectivity for the COX-2 enzyme. nih.govnih.gov One of the most potent compounds featured a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on another. nih.govnih.gov Molecular docking suggested that these remote substituents helped to orient the 5-methyl-isoxazole ring optimally within a secondary binding pocket of the COX-2 enzyme, thereby enhancing binding interactions. nih.govnih.gov

Table 2: Influence of Remote Phenyl Substituents on COX-2 Inhibition

This table is based on data for N-di-phenyl analogs to illustrate the effect of remote substituents.

Compound IDPhenyl Ring 1 SubstituentPhenyl Ring 2 SubstituentCOX-2 IC₅₀ (nM)
A1 4-Methoxy4-Methoxy520
A5 3,4-Dimethoxy4-Methoxy260
A13 3,4-Dimethoxy4-Chloro13

Computational Chemistry and Molecular Modeling

To complement synthetic chemistry and biological testing, computational methods are invaluable for understanding how this compound and its analogs interact with their biological targets at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For isoxazole-carboxamide derivatives, docking studies have been instrumental in elucidating their mechanism of action.

For instance, in the investigation of these compounds as COX inhibitors, docking simulations were performed using the X-ray crystal structure of the human COX-2 enzyme. nih.gov The results revealed that the carboxamide linker could form crucial hydrogen bonds with key amino acid residues like Tyr385 and Ser530 in the active site. The isoxazole ring and its substituents were often found to occupy a hydrophobic channel, with the 5-methyl group making favorable contacts. nih.govnih.gov Similarly, docking studies of isoxazole derivatives against bacterial protein targets identified specific interactions that could explain their antibacterial activity. mdpi.com These simulations provide a rational basis for observed SAR and guide the design of new analogs with improved binding affinity.

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the interaction over time. MD simulations have been used to study isoxazole-carboxamide derivatives to confirm the stability of their docked poses and to understand the flexibility of the ligand within the binding site. nih.govnih.gov

In these studies, the docked ligand-protein complex is simulated for several nanoseconds to observe its behavior. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein atoms, are monitored. A stable RMSD trajectory suggests that the ligand remains securely bound in its predicted orientation. mdpi.comfrontiersin.org Furthermore, MD simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, providing deeper insights into the binding mechanism and helping to refine binding free energy calculations. frontiersin.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For isoxazole carboxamide derivatives, QSAR studies are instrumental in predicting the therapeutic potential of novel analogs and in optimizing lead compounds.

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional conformation of a molecule is a critical determinant of its interaction with a biological target. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

For this compound, the key rotatable bonds are those connecting the sec-butyl group to the amide nitrogen and the amide group to the isoxazole ring. The rotation around the amide C-N bond is generally restricted due to its partial double bond character, leading to planar cis and trans isomers, with the trans conformation being significantly more stable in most cases.

Identification of Pharmacophores and Key Binding Motifs

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the isoxazole carboxamide class of compounds, several key pharmacophoric features can be identified based on studies of various derivatives. eurekaselect.comnih.gov

The core pharmacophore of this compound likely consists of:

A hydrogen bond acceptor: The carbonyl oxygen of the amide group.

A hydrogen bond donor: The amide N-H group.

A hydrophobic region: Provided by the sec-butyl group and the methyl group on the isoxazole ring.

The isoxazole ring: This five-membered aromatic heterocycle can participate in various interactions, including hydrogen bonding (via the nitrogen and oxygen atoms) and π-π stacking with aromatic residues in the binding site. eurekaselect.com

The relative spatial arrangement of these features is crucial for effective binding. The isoxazole ring acts as a rigid scaffold that properly orients the carboxamide side chain and the N-alkyl substituent for optimal interaction with the target.

Rational Design Strategies for Enhanced Specificity and Potency

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and the ligand-target interactions. For isoxazole carboxamide derivatives, several rational design strategies can be employed to enhance their specificity and potency.

One common strategy involves the modification of the substituents on the isoxazole ring and the amide nitrogen to optimize interactions with the target binding site. For this compound, this could involve:

Varying the N-alkyl substituent: Replacing the sec-butyl group with other alkyl or cycloalkyl groups can probe the size and shape of the hydrophobic pocket in the binding site. Introducing functional groups onto the alkyl chain could also lead to additional interactions.

Modification of the 5-position of the isoxazole ring: Replacing the methyl group with other small substituents can fine-tune steric and electronic properties.

Introduction of substituents at the 4-position of the isoxazole ring: This position is often a key point for modification to improve potency and selectivity.

Bioisosteric replacement: The isoxazole ring itself could be replaced with other five- or six-membered heterocycles to explore different electronic distributions and geometries, potentially leading to improved pharmacokinetic properties.

Structure-based drug design, utilizing techniques like X-ray crystallography and molecular docking, can provide detailed insights into the binding mode of isoxazole carboxamides, guiding the design of new analogs with enhanced affinity and selectivity. For instance, if the binding mode reveals an unoccupied pocket near the sec-butyl group, this information can be used to design new derivatives with substituents that can occupy this space and form additional favorable interactions.

Spectroscopic and Crystallographic Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-(sec-butyl)-5-methylisoxazole-3-carboxamide, providing detailed information about the chemical environment of each hydrogen and carbon atom.

One-dimensional ¹H and ¹³C NMR spectra offer primary confirmation of the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for each proton in the molecule. The proton on the isoxazole (B147169) ring (H4) typically appears as a singlet in the aromatic region. The methyl group attached to the isoxazole ring (5-CH₃) also produces a characteristic singlet. The N-H proton of the amide group generally appears as a doublet, which may be broadened, with its chemical shift being solvent-dependent. The protons of the sec-butyl group present a more complex pattern: a multiplet for the single proton attached to the nitrogen (CH), a multiplet for the methylene (B1212753) (CH₂) group, and two distinct signals (a doublet and a triplet) for the two non-equivalent methyl (CH₃) groups.

The ¹³C NMR spectrum complements the proton data by showing a signal for each unique carbon atom. The carbonyl carbon (C=O) of the amide is typically observed at the downfield end of the spectrum (around 160-170 ppm). The carbons of the isoxazole ring (C3, C4, and C5) exhibit characteristic shifts, clearly distinguishable from the aliphatic carbons of the sec-butyl group. compoundchem.comwisc.eduoregonstate.edulibretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are based on typical values for similar structural motifs.

ProtonsPredicted δ (ppm)Multiplicity
Isoxazole-CH (H4)6.5 - 6.7s (singlet)
Isoxazole-CH₃2.4 - 2.6s (singlet)
NH7.8 - 8.5d (doublet)
N-CH4.0 - 4.2m (multiplet)
CH₂1.5 - 1.7m (multiplet)
CH-CH₃1.1 - 1.3d (doublet)
CH₂-CH₃0.8 - 1.0t (triplet)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are based on typical values for similar structural motifs.

Carbon AtomPredicted δ (ppm)
C=O160 - 165
Isoxazole C5170 - 175
Isoxazole C3158 - 162
Isoxazole C4102 - 105
N-CH45 - 50
CH₂28 - 32
CH-CH₃18 - 22
CH₂-CH₃9 - 12
Isoxazole-CH₃11 - 13

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to confirm the connectivity established by 1D NMR.

A COSY spectrum would reveal correlations between adjacent protons. Key expected correlations include:

The amide N-H proton showing a cross-peak with the methine (CH) proton of the sec-butyl group.

The sec-butyl CH proton correlating with both the adjacent methylene (CH₂) protons and the adjacent methyl (CH₃) protons.

The methylene (CH₂) protons correlating with the terminal methyl (CH₃) protons of the ethyl fragment within the sec-butyl group.

An HSQC spectrum maps each proton signal to its directly attached carbon atom. This technique would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2, confirming, for instance, which carbon signal corresponds to the N-CH group by its correlation to the proton at δ 4.0 - 4.2 ppm.

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry is a powerful technique for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₉H₁₄N₂O₂ and a monoisotopic mass of 198.1055 Da.

High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental formula. In techniques like electrospray ionization (ESI), the molecule would typically be observed as the protonated molecular ion [M+H]⁺ at m/z 199.1128.

Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The most common cleavage in amides is the rupture of the amide C-N bond. unl.ptnih.gov This would lead to the formation of a stable 5-methylisoxazole-3-carbonyl acylium ion. Other significant fragments would arise from the cleavage within the sec-butyl group. miamioh.edu

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (Predicted)Ion StructureFragmentation Pathway
198[C₉H₁₄N₂O₂]⁺Molecular Ion (M⁺)
127[C₅H₄NO₂]⁺Cleavage of amide C-N bond
111[C₅H₅NO]⁺From [M]⁺, loss of C₄H₉N
96[C₄H₂NO]⁺Ring cleavage of the isoxazole
72[C₄H₁₀N]⁺sec-Butylaminium ion

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum of this compound would be dominated by absorptions corresponding to the amide and isoxazole moieties. researchgate.net

Key vibrational bands include:

N-H Stretching: A sharp to moderately broad band around 3300 cm⁻¹ is characteristic of the N-H bond in a secondary amide. spcmc.ac.inlibretexts.org

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region arise from the symmetric and asymmetric stretching of C-H bonds in the methyl and methylene groups.

Amide I (C=O Stretching): A strong, sharp absorption band typically appears between 1640-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum. acs.org

Amide II (N-H Bending/C-N Stretching): This band is found in the 1515-1570 cm⁻¹ region and is characteristic of secondary amides. spcmc.ac.in

Isoxazole Ring Vibrations: The spectrum will also contain several bands corresponding to the C=N, C=C, and N-O stretching vibrations of the isoxazole ring, typically in the 1400-1600 cm⁻¹ region. researchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchSecondary Amide
2850 - 3000C-H StretchAlkyl (sec-butyl, methyl)
1640 - 1680C=O Stretch (Amide I)Amide
1515 - 1570N-H Bend, C-N Stretch (Amide II)Amide
1400 - 1600C=N, C=C, N-O StretchesIsoxazole Ring

X-ray Crystallography for Supramolecular Structure and Co-crystal Analysis

X-ray crystallography provides the most definitive structural information, revealing the exact bond lengths, bond angles, and three-dimensional arrangement of the molecule in the solid state.

For this compound, the crystal structure is expected to be heavily influenced by hydrogen bonding involving the amide group. A highly probable and common motif for secondary amides is the formation of intermolecular N-H···O=C hydrogen bonds. mdpi.com These interactions can link molecules into one-dimensional chains or centrosymmetric dimers, which then pack to form the larger crystal lattice. nih.gov

Co-crystal Structures with Biological Targets for Binding Mode Analysis

While co-crystal structures for this compound are not available, the analysis of binding modes for structurally similar isoxazole-carboxamide derivatives can be explored through molecular docking studies. Such computational methods are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a biological target.

For instance, in studies of related isoxazole-carboxamide derivatives targeting enzymes like cyclooxygenase (COX), molecular docking has been employed to elucidate key binding interactions. nih.govnih.gov These studies typically involve preparing the three-dimensional structure of the target protein, often obtained from X-ray crystallography data, and then computationally "docking" the ligand into the active site. The software calculates the most favorable binding poses and scores them based on the predicted binding energy.

In a hypothetical molecular docking study of this compound with a target enzyme, the analysis would focus on the interactions formed by its distinct chemical features. The 5-methylisoxazole (B1293550) ring, the carboxamide linkage, and the N-sec-butyl group would each be examined for their potential to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the amino acid residues of the binding pocket. The isoxazole ring, for example, could engage in π-π stacking interactions with aromatic residues, while the amide group is a prime candidate for forming hydrogen bonds with polar residues. The sec-butyl group would likely occupy a hydrophobic pocket within the active site. The insights gained from such an analysis are crucial for understanding the structure-activity relationship and for the rational design of more potent and selective analogs.

Table 1: Hypothetical Binding Mode Analysis of this compound Based on Analogous Compounds

Molecular Moiety Potential Interaction Type Interacting Residues (Hypothetical)
5-Methylisoxazole Ringπ-π stacking, hydrophobic interactionsAromatic amino acids (e.g., Tyrosine, Phenylalanine)
Carboxamide LinkageHydrogen bondingPolar amino acids (e.g., Serine, Threonine, Asparagine)
N-sec-butyl GroupHydrophobic interactionsNonpolar amino acids (e.g., Leucine, Valine, Isoleucine)

This table is illustrative and based on the binding modes observed for other 5-methylisoxazole-3-carboxamide (B1215236) derivatives.

Chromatographic Techniques for Purification and Analysis of Research Samples

Chromatographic methods are indispensable for the purification and analysis of newly synthesized compounds in a research setting. For a compound like this compound, a combination of techniques would likely be employed to ensure high purity and to confirm its identity.

Purification:

Column chromatography is a standard method for the purification of organic compounds. Based on procedures used for similar isoxazole-carboxamide derivatives, silica (B1680970) gel would be the stationary phase of choice. najah.edu The mobile phase, or eluent, would typically be a mixture of a nonpolar solvent like n-hexane and a more polar solvent such as ethyl acetate. najah.edunih.gov The optimal ratio of these solvents would be determined through preliminary experiments using thin-layer chromatography (TLC) to achieve good separation of the desired product from any impurities or unreacted starting materials.

Analysis:

For the analysis of the purified this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly used techniques.

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and sensitivity for the analysis of a wide range of compounds. For an N-alkyl isoxazole carboxamide, a reversed-phase HPLC method would be appropriate. This would involve a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. Detection could be achieved using a UV detector, as the isoxazole ring is a chromophore. HPLC is particularly useful for assessing the purity of a sample and for quantifying the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. This compound would likely be amenable to GC-MS analysis. The sample would be vaporized and passed through a capillary column, where it would be separated from other components based on its boiling point and interactions with the stationary phase. The separated compound would then enter the mass spectrometer, which would provide information about its molecular weight and fragmentation pattern, thus confirming its identity.

Table 2: Likely Chromatographic Methods for the Purification and Analysis of this compound

Technique Stationary Phase Mobile Phase/Carrier Gas Purpose
Column ChromatographySilica Geln-Hexane/Ethyl AcetatePurification
High-Performance Liquid Chromatography (HPLC)C18-bonded SilicaAcetonitrile/Water or Methanol/WaterPurity Assessment and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS)e.g., Polysiloxane-basedHeliumIdentification and Purity Assessment

This table outlines the probable chromatographic techniques based on methods used for structurally related isoxazole derivatives.

Future Directions in N Sec Butyl 5 Methylisoxazole 3 Carboxamide Research

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of isoxazole-carboxamide derivatives has traditionally been achieved through the coupling of an isoxazole (B147169) carboxylic acid with an appropriate amine. nih.gov Future research could focus on developing more efficient and environmentally friendly synthetic routes. Green chemistry approaches, such as microwave-assisted synthesis, have already shown promise in accelerating the synthesis of isoxazole derivatives. researchgate.net

Further exploration into one-pot synthesis methodologies and the use of novel catalysts could streamline the production of N-(sec-butyl)-5-methylisoxazole-3-carboxamide. The development of sustainable synthetic methods, minimizing the use of hazardous solvents and reagents, will be a key area of focus.

Synthetic ApproachPotential AdvantagesKey Research Areas
Microwave-Assisted SynthesisRapid reaction times, higher yields, improved purityOptimization of reaction conditions (temperature, time, power)
One-Pot ReactionsReduced workup steps, increased efficiencyDevelopment of novel multi-component reaction strategies
Novel CatalysisLower catalyst loading, improved selectivityExploration of biocatalysts or nano-catalysts
Green SolventsReduced environmental impactUse of ionic liquids or supercritical fluids as reaction media

Investigation of Undiscovered Biological Targets and Pathways

The isoxazole-carboxamide scaffold has been associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. nih.govnih.gov While many derivatives have been studied, the specific biological targets of this compound remain largely unexplored.

Future research should aim to identify and validate novel biological targets for this compound. High-throughput screening against a panel of enzymes and receptors could reveal previously unknown activities. Techniques such as affinity chromatography and proteomics can be employed to isolate and identify the protein targets of this molecule within a cellular context. A deeper understanding of its mechanism of action could unveil new therapeutic applications.

Application of Advanced Computational Techniques for Predictive Modeling

Computational chemistry offers powerful tools for accelerating drug discovery. Molecular docking and quantitative structure-activity relationship (QSAR) studies have been successfully applied to isoxazole derivatives to predict their biological activities and binding modes with target proteins. nih.gov

For this compound, advanced computational modeling can be utilized to:

Predict potential biological targets: Virtual screening against libraries of protein structures can identify potential binding partners.

Optimize the chemical structure: In silico modifications to the sec-butyl group or the isoxazole ring can be evaluated to enhance potency and selectivity.

Elucidate binding interactions: Molecular dynamics simulations can provide insights into the dynamic interactions between the compound and its target, aiding in the design of more effective derivatives.

These predictive models can guide synthetic efforts, prioritizing the synthesis of compounds with the highest likelihood of desired biological activity.

Development of Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for studying the function of proteins and biological pathways. A well-characterized chemical probe should be potent, selective, and possess a known mechanism of action. Should this compound be found to have a specific and potent biological activity, it could be developed into a valuable chemical probe.

This would involve:

Synthesis of tagged derivatives: Attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, would enable visualization and pull-down experiments.

Comprehensive biological characterization: Thoroughly defining its on-target and off-target effects is crucial for its utility as a reliable probe.

Such a chemical probe would be instrumental in dissecting complex biological systems and validating new drug targets.

Potential for Multitargeting Approaches based on the Isoxazole-Carboxamide Scaffold

The diverse biological activities associated with the isoxazole-carboxamide scaffold suggest its potential for the development of multitargeting agents. nih.gov Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov A single molecule that can modulate several targets simultaneously could offer a more effective therapeutic approach.

Future research could explore the design of hybrid molecules that incorporate the this compound moiety with other pharmacophores to create compounds with a tailored polypharmacological profile. ijariit.com This strategy could lead to the development of novel therapeutics with enhanced efficacy and a reduced likelihood of drug resistance. The inherent versatility of the isoxazole ring makes it an attractive starting point for such endeavors in medicinal chemistry. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(sec-butyl)-5-methylisoxazole-3-carboxamide?

  • Methodological Answer : The synthesis often employs palladium-catalyzed C-H activation strategies. For example, the 5-methylisoxazole-3-carboxamide moiety acts as a directing group, enabling selective γ-C(sp³)-H bond functionalization. Reaction conditions typically involve Pd(OAc)₂ as a catalyst, PhI(OAc)₂ as an oxidant, and acetic acid as a solvent at 80–100°C for 12–24 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
  • Critical Parameter : The steric and electronic properties of the sec-butyl group may influence reaction efficiency. Adjusting oxidant stoichiometry (e.g., 2–3 equivalents) can mitigate incomplete conversion .

Q. How is This compound characterized structurally?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns. The isoxazole ring protons resonate at δ 6.2–6.4 ppm, while the sec-butyl group shows characteristic splitting (δ 1.0–1.5 ppm for CH₃ and CH₂) .
  • Vibrational Spectroscopy : FT-IR identifies carbonyl stretching (C=O) at ~1680 cm⁻¹ and isoxazole ring vibrations at 1520–1560 cm⁻¹. Hydrogen bonding between the amide and aromatic systems can shift these bands .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 225.1234 for C₁₀H₁₅N₂O₂) .

Q. What safety protocols are recommended for handling This compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood.
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis.
  • First Aid : For skin contact, wash with soap/water for 15 minutes. If ingested, administer activated charcoal and seek medical attention immediately .

Advanced Research Questions

Q. How does This compound facilitate palladium-catalyzed γ-C(sp³)-H activation?

  • Methodological Answer : The carboxamide group coordinates to Pd(II), directing it to the γ-C(sp³)-H bond. This forms a six-membered palladacycle intermediate, which undergoes oxidative acetoxylation with PhI(OAc)₂. Computational studies (DFT) suggest that steric hindrance from the sec-butyl group lowers the activation energy for C-H cleavage by ~3 kcal/mol compared to linear alkyl analogs .
  • Experimental Optimization : Use deuterium labeling (e.g., D₂O quenching) to track kinetic isotope effects (KIE ≈ 3.2), indicating a rate-determining C-H bond cleavage step .

Q. How can contradictions in toxicity data for sec-butyl derivatives be resolved?

  • Methodological Answer :

  • Data Reconciliation : Compare acute toxicity studies (e.g., LD₅₀ in rodents) with in vitro assays (e.g., hepatocyte viability). For example, if oral LD₅₀ values conflict (e.g., 500 mg/kg vs. 750 mg/kg), assess differences in vehicle (aqueous vs. lipid-based) or metabolic pathways.
  • Structural Analogues : Cross-reference toxicity data for sec-butyl chloroformate (AEGL-3 values: 5.1 ppm for rats) as a surrogate, given structural similarities. Note that carboxamides are generally less reactive than chloroformates due to reduced electrophilicity .

Q. What role does hydrogen bonding play in the crystalline structure of This compound?

  • Methodological Answer : X-ray crystallography reveals N–H···O=C interactions between the amide proton and the isoxazole oxygen (distance ~2.8 Å). These interactions stabilize the syn conformation, favoring planar alignment of the carboxamide and isoxazole rings. Vibrational spectra (Raman/IR) show broadening of N-H stretches (3300–3400 cm⁻¹) due to these bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(sec-butyl)-5-methylisoxazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(sec-butyl)-5-methylisoxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.